molecular formula C8H15N3O B15274614 2-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methoxyethan-1-amine

2-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methoxyethan-1-amine

Cat. No.: B15274614
M. Wt: 169.22 g/mol
InChI Key: RQHYBXBHHBYURL-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-methoxyethan-1-amine is a chemical compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

The synthesis of 2-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methoxyethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with methoxyethylamine under suitable reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted pyrazole derivatives .

Scientific Research Applications

2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-methoxyethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-methoxyethan-1-amine can be compared with other similar compounds, such as:

    1,3-Dimethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.

    2-(1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-amine: A structurally similar compound with different functional groups.

    1,3-Dimethyl-1H-pyrazol-4-yl)ethanone: Another related compound with a ketone functional group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

2-(1,3-dimethylpyrazol-4-yl)-2-methoxyethanamine

InChI

InChI=1S/C8H15N3O/c1-6-7(5-11(2)10-6)8(4-9)12-3/h5,8H,4,9H2,1-3H3

InChI Key

RQHYBXBHHBYURL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(CN)OC)C

Origin of Product

United States

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